Azd 5363 dihydrochloride

FOXO3a translocation AKT inhibitor potency cellular pharmacodynamics

Capivasertib (AZD5363) dihydrochloride is the only FDA-approved pan-AKT inhibitor with proven Phase III survival benefit in HR+/HER2− advanced breast cancer harboring PIK3CA, AKT1, or PTEN alterations. Its water-soluble dihydrochloride salt (CAS 2108875‑84‑7) ensures straightforward oral formulation, eliminates vehicle-related artifacts, and delivers 86% oral bioavailability in mice for consistent pharmacodynamic modulation of AKT substrates (PRAS40, GSK3β). Unlike allosteric inhibitors such as MK‑2206, capivasertib potently drives FOXO3a nuclear translocation (EC₅₀ = 0.69 µM) and engages a unique kinome selectivity profile distinct from other pan‑AKT agents, making it the only clinically relevant reference compound for preclinical‑to‑clinical translation in biomarker-defined AKT-driven oncology studies.

Molecular Formula C21H27Cl3N6O2
Molecular Weight 501.8 g/mol
Cat. No. B2877198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzd 5363 dihydrochloride
Molecular FormulaC21H27Cl3N6O2
Molecular Weight501.8 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C(=O)NC(CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4.Cl.Cl
InChIInChI=1S/C21H25ClN6O2.2ClH/c22-15-3-1-14(2-4-15)17(6-12-29)27-20(30)21(23)7-10-28(11-8-21)19-16-5-9-24-18(16)25-13-26-19;;/h1-5,9,13,17,29H,6-8,10-12,23H2,(H,27,30)(H,24,25,26);2*1H/t17-;;/m0../s1
InChIKeyBTTXXJKUIBXAHS-RMRYJAPISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Capivasertib (AZD5363) Dihydrochloride: Core Identity, Potency, and Approved Indication for Procurement Decision Support


Capivasertib (AZD5363) is an orally bioavailable, ATP‑competitive pan‑AKT serine/threonine kinase inhibitor approved by the FDA in November 2023 for use in combination with fulvestrant for the treatment of adult patients with hormone receptor‑positive, human epidermal growth factor receptor 2‑negative locally advanced or metastatic breast cancer harboring one or more PIK3CA, AKT1, or PTEN alterations [1]. The dihydrochloride salt form (CAS 2108875‑84‑7) enhances direct water solubility, facilitating in vivo formulation [2]. Biochemically, capivasertib inhibits AKT1, AKT2, and AKT3 with IC₅₀ values of 3 nM, 7 nM, and 7 nM, respectively, in cell‑free assays [3].

Why Capivasertib (AZD5363) Cannot Be Substituted by Other AKT Inhibitors: The Case for Compound‑Specific Procurement


Although several pan‑AKT inhibitors share the same nominal molecular target, their divergent kinase selectivity profiles, off‑target liabilities, and clinical development trajectories render them non‑interchangeable. Kinobead chemoproteomic profiling of five clinical AKT inhibitors revealed that AKT1 and AKT2 were the sole common targets across all compounds, with each inhibitor engaging a unique set of 4 to 29 additional kinases at low‑nanomolar concentrations [1]. This target space heterogeneity translates into distinct phosphoproteomic signatures and differential modulation of downstream signaling networks [2], directly impacting the reproducibility of experimental results and the validity of preclinical‑to‑clinical translation. Therefore, substituting capivasertib with another in‑class AKT inhibitor without rigorous re‑validation introduces unacceptable scientific and procurement risk.

Capivasertib (AZD5363) Dihydrochloride Quantitative Differentiation: Direct Comparative Evidence Versus Closest AKT Inhibitor Analogs


Differential FOXO3a Nuclear Translocation Potency Distinguishes Capivasertib from MK‑2206

In BT474c breast cancer cells, capivasertib induces FOXO3a nuclear translocation with an EC₅₀ of 0.69 µM . Under comparable assay conditions, the allosteric AKT inhibitor MK‑2206 exhibits substantially lower activity, with an IC₅₀ exceeding 30 µM for this functional endpoint . This >43‑fold difference in cellular potency for a direct downstream readout of AKT pathway inhibition underscores a critical functional divergence between ATP‑competitive and allosteric AKT inhibitors.

FOXO3a translocation AKT inhibitor potency cellular pharmacodynamics

Kinase Selectivity Window: Capivasertib Exhibits Superior Discrimination Between AKT and PKA Relative to Ipatasertib

In cell‑free kinase assays, capivasertib inhibits AKT isoforms with IC₅₀ values of 3 nM (AKT1), 7 nM (AKT2), and 7 nM (AKT3), while displaying similar potency against the structurally related AGC kinase PKA (IC₅₀ = 7 nM), yielding a PKA/AKT1 selectivity ratio of approximately 2.3 [1]. In contrast, ipatasertib (GDC‑0068) demonstrates 620‑fold selectivity for AKT over PKA . While higher numerical selectivity appears favorable, the close PKA/AKT potency of capivasertib provides a defined and reproducible selectivity profile that is consistently reported across multiple independent sources, offering a well‑characterized reference point for experimental design [2].

kinase selectivity off-target activity PKA inhibition

Rodent Oral Bioavailability Comparison: Capivasertib Demonstrates Higher Systemic Exposure in Mice than Ipatasertib

In mouse pharmacokinetic studies, capivasertib administered orally achieves a plasma half‑life of 0.2 hours, systemic clearance of 207 mL/min/kg, and oral bioavailability of 86% [1]. This high oral bioavailability in mice is a key differentiator from ipatasertib, which exhibits substantially lower oral bioavailability in rodent models . The 86% bioavailability of capivasertib enables reliable oral dosing in murine tumor xenograft efficacy studies, reducing inter‑animal variability and simplifying experimental logistics [1].

oral bioavailability mouse pharmacokinetics in vivo dosing

Clinical Development Stage Differentiation: Capivasertib is the Sole AKT Inhibitor with Phase III PFS Benefit in AKT Pathway‑Altered HR+/HER2‑ Breast Cancer

The CAPItello‑291 Phase III trial demonstrated that capivasertib plus fulvestrant significantly prolonged progression‑free survival compared to placebo plus fulvestrant in patients with hormone receptor‑positive, HER2‑negative advanced breast cancer harboring PIK3CA, AKT1, or PTEN alterations [1]. This positive Phase III outcome directly supported FDA approval in 2023 [2]. In contrast, ipatasertib failed to meet its primary endpoint in the Phase III IPATunity130 trial in a similar biomarker‑selected breast cancer population [3]. Capivasertib thus represents the only pan‑AKT inhibitor with regulatory approval and demonstrated Phase III survival benefit in this molecularly defined patient population.

phase III clinical trial progression‑free survival breast cancer

Dihydrochloride Salt Form Enables Direct Aqueous Solubility for Simplified In Vivo Formulation

The dihydrochloride salt of capivasertib (CAS 2108875‑84‑7) is directly water‑soluble, eliminating the need for DMSO or other organic co‑solvents in aqueous dosing vehicles [1]. In contrast, the free base form (CAS 1143532‑39‑1) requires DMSO or complex co‑solvent mixtures for dissolution . This salt‑form advantage reduces formulation complexity, minimizes potential vehicle‑related toxicity, and improves dose accuracy in oral gavage studies. The dihydrochloride salt retains the identical kinase inhibition profile of the parent compound (IC₅₀: AKT1 3 nM, AKT2 7 nM, AKT3 7 nM) [2].

salt form aqueous solubility in vivo formulation

Capivasertib (AZD5363) Dihydrochloride: Optimal Research and Preclinical Application Scenarios Based on Evidence‑Based Differentiation


Preclinical In Vivo Efficacy Studies in AKT‑Dependent Breast Cancer Models Requiring Oral Dosing

Capivasertib dihydrochloride is the preferred tool compound for murine xenograft studies of AKT‑driven breast cancer, particularly in models harboring PIK3CA mutations, PTEN loss, or AKT1 alterations. Its 86% oral bioavailability in mice ensures consistent systemic exposure and reliable pharmacodynamic modulation of AKT substrates such as PRAS40 and GSK3β [1]. The water‑soluble dihydrochloride salt form further simplifies oral formulation and reduces vehicle‑related artifacts [2].

Cellular Pharmacodynamic Studies Requiring Robust FOXO3a Nuclear Translocation Readout

For researchers utilizing FOXO3a nuclear translocation as a functional readout of AKT pathway inhibition in breast cancer cells, capivasertib provides a potent and well‑characterized response (EC₅₀ = 0.69 µM in BT474c cells) [1]. This robust cellular activity distinguishes capivasertib from allosteric AKT inhibitors like MK‑2206, which exhibit negligible activity in this assay [1].

Translational Research Aligned with Clinically Validated AKT Inhibitor in Biomarker‑Defined Breast Cancer

Capivasertib is the only pan‑AKT inhibitor with FDA approval and Phase III survival benefit in HR+/HER2‑ advanced breast cancer with PIK3CA, AKT1, or PTEN alterations [1]. For preclinical studies intended to model or inform clinical trials in this biomarker‑defined population, capivasertib provides the most clinically relevant reference compound.

Kinase Profiling Studies Requiring a Well‑Characterized PKA/AKT Selectivity Reference Point

In kinase selectivity panels, capivasertib exhibits a defined and reproducible PKA/AKT1 selectivity ratio of approximately 2.3 [1], offering a consistent internal reference for benchmarking off‑target activity in AGC kinase family profiling experiments. This well‑documented selectivity profile facilitates cross‑study comparability of kinome‑wide inhibitor effects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azd 5363 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.